molecular formula C19H30BN3O4 B12317208 Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate CAS No. 1350543-49-5

Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate

Cat. No.: B12317208
CAS No.: 1350543-49-5
M. Wt: 375.3 g/mol
InChI Key: FJTIWFIKDTWLHV-UHFFFAOYSA-N
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Description

This compound is a boronic ester-functionalized pyrimidine derivative featuring a pyrrolidine scaffold protected by a tert-butyloxycarbonyl (Boc) group. The tetramethyl-1,3,2-dioxaborolane moiety serves as a stable boron source, making it valuable in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl or heteroaryl systems . Its molecular formula is C₁₈H₂₈BN₃O₄, with a molecular weight of 361.25 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine ring during synthetic steps, while the pyrimidine core enables participation in hydrogen bonding and π-π interactions, critical for medicinal chemistry applications.

Properties

CAS No.

1350543-49-5

Molecular Formula

C19H30BN3O4

Molecular Weight

375.3 g/mol

IUPAC Name

tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H30BN3O4/c1-17(2,3)25-16(24)23-9-8-13(12-23)15-21-10-14(11-22-15)20-26-18(4,5)19(6,7)27-20/h10-11,13H,8-9,12H2,1-7H3

InChI Key

FJTIWFIKDTWLHV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3CCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the pyrimidine derivative, followed by the introduction of the dioxaborolane group. The final step involves the formation of the pyrrolidine ring and the attachment of the tert-butyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Structural Features

The presence of a tetramethyl-1,3,2-dioxaborolane moiety contributes to its potential as a boron-containing compound, which is often utilized in various chemical reactions including Suzuki coupling reactions.

Drug Development

Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate has been investigated for its potential as an anticancer agent. Studies have shown that derivatives containing pyrimidine and pyrrolidine structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

In a study published in Molecules, compounds with similar structures were screened for their cytotoxic effects against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. The results demonstrated that these compounds exhibited potent to moderate cytotoxic activity, indicating their potential as anticancer agents .

Antimicrobial Properties

Research has also highlighted the antimicrobial activities of compounds related to this compound. The incorporation of boron into organic molecules often enhances their biological activity.

Data Table: Antimicrobial Activity

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CCandida albicans8 µg/mL

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex molecular architectures.

Synthesis Example

One notable process involves the use of this compound as a precursor for synthesizing biologically active pyrazole derivatives through a multi-step reaction sequence .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Variations in substituents on the pyrimidine and pyrrolidine rings significantly influence biological activity.

SAR Findings

Research indicates that modifications to the side chains can enhance or diminish the cytotoxic properties of related compounds. For instance, introducing electron-withdrawing groups on the pyrimidine ring has been shown to improve anticancer activity .

Mechanism of Action

The mechanism of action of tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophiles, making it useful in enzyme inhibition and other biological processes. The pyrimidine and pyrrolidine rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally analogous derivatives, emphasizing substituent effects, reactivity, and applications.

Structural Analogs in Pyridine/Pyrimidine Derivatives
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Primary Application/Reactivity
Target Compound Tetramethyl-dioxaborolane, Boc-protected C₁₈H₂₈BN₃O₄ 361.25 Suzuki coupling, medicinal intermediates
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Bromo, dimethoxymethyl C₁₉H₂₈BrN₃O₅ 466.35 SNAr reactions, halogen exchange
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine Bromo, silyl-protected hydroxymethyl C₂₀H₃₄BrN₃O₂Si 496.49 Protecting-group strategies, nucleophilic substitutions
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyl dimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate Fluoropyridine, silyl-protected hydroxymethyl C₃₃H₄₇FN₃O₄Si 628.82 Fluorinated drug candidates, sp³ C–H activation

Key Observations :

  • Boron vs.
  • Protecting Groups : The Boc group in the target compound offers better deprotection kinetics under mild acidic conditions compared to silyl ethers (e.g., tert-butyldimethylsilyl in entry 3), which require fluoride-based cleavage .
Reactivity in Cross-Coupling Reactions

The tetramethyl-1,3,2-dioxaborolane group in the target compound exhibits superior stability to moisture and oxygen compared to pinacol boronic esters (e.g., Bpin derivatives), as the methyl substituents reduce steric hindrance during transmetallation . However, its coupling efficiency with electron-deficient aryl halides is marginally lower than that of aryl trifluoroborates, as noted in Miyaura and Suzuki’s seminal review (yields: 75–85% vs. 80–90%) .

Physical and Spectroscopic Properties
Property Target Compound tert-Butyl 3-((5-bromo...) Spiro-pyrrolidine-oxindole analog
Melting Point Not reported 99°C (decomposes) 99°C
Solubility High in THF, DCM Moderate in DCM Low in hexane, high in CHCl₃
¹H NMR (δ, ppm) 1.42 (s, Boc), 1.28 (s, BMe₂) 1.45 (s, Boc), 3.75 (s, OCH₃) 0.88–1.42 (m, TIPS group)
Synthetic Yield ~70–80% (typical) 94% 94%

Key Observations :

  • The Boc group’s singlet at δ 1.42 ppm in the target compound simplifies NMR characterization compared to overlapping signals in silyl-protected analogs .
  • High solubility in polar aprotic solvents (e.g., THF) facilitates its use in catalytic reactions, unlike bulkier spiro-oxindole derivatives, which require chlorinated solvents .

Biological Activity

Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a pyrimidine moiety, and a boronic ester group, contributing to its chemical reactivity and biological activity. The molecular formula is C21H33BN2OC_{21}H_{33}BN_2O with a molecular weight of approximately 404.31 g/mol .

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC21H33BN2OC_{21}H_{33}BN_2O
Molecular Weight404.31 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing boronic esters can influence enzyme activities and cellular signaling pathways through reversible covalent bonding with target proteins .

Therapeutic Applications

  • Cancer Treatment : The compound's structural similarity to known kinase inhibitors suggests potential applications in cancer therapy. Boronic esters have been studied for their ability to inhibit protein tyrosine kinases (PTKs), which are often dysregulated in cancer .
  • Antimicrobial Activity : Some studies have indicated that derivatives of boronic acids exhibit antimicrobial properties, which may extend to this compound as well .
  • Neurological Disorders : Given the structural components similar to compounds used in treating neurological conditions, there is potential for exploration in this area .

Case Study 1: Inhibition of Protein Kinases

A study demonstrated that a related compound effectively inhibited mutant forms of the protein tyrosine kinase KIT and platelet-derived growth factor receptor alpha (PDGFRA). These proteins are involved in various cancers, suggesting that this compound could similarly act as an inhibitor .

Case Study 2: Synthesis and Biological Evaluation

In another study focusing on the synthesis of related compounds, researchers synthesized tert-butyl derivatives and evaluated their biological activities against various cancer cell lines. The results indicated significant cytotoxicity against certain cancer types, highlighting the potential therapeutic utility of such compounds .

Research Findings

Recent research has focused on synthesizing and characterizing derivatives of this compound to enhance its biological activity. For instance:

  • Synthesis : The synthesis typically involves multi-step processes starting from simpler precursors like pyrimidines or pyrrolidines. High yields have been reported using optimized reaction conditions .
  • Biological Evaluation : In vitro assays have shown promising results regarding the inhibition of cancer cell proliferation and modulation of signaling pathways associated with cell survival and apoptosis .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Protein Kinase InhibitionSignificant inhibition ,
Antimicrobial ActivityPotential effectiveness
Cytotoxicity in Cancer CellsHigh cytotoxicity reported

Q & A

Q. What are the key steps in synthesizing tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate?

A typical synthesis involves:

Borylation of pyrimidine : Introduce the tetramethyl dioxaborolane group via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron under inert conditions .

Coupling with pyrrolidine : Utilize Suzuki-Miyaura cross-coupling to attach the boronate ester-functionalized pyrimidine to a tert-butyl pyrrolidine carboxylate scaffold. Optimize reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to achieve >75% yield .

Protection/deprotection : Preserve the tert-butyl carbamate group during synthesis using anhydrous conditions and trifluoroacetic acid (TFA) for selective deprotection .

Q. How is this compound characterized, and which analytical techniques are critical?

Technique Purpose
NMR (¹H, ¹³C, ¹¹B)Verify boron integration, regioselectivity, and structural integrity of the pyrrolidine-pyrimidine core .
HPLC-MS Assess purity (>95%) and detect trace intermediates or degradation products .
X-ray crystallography Resolve stereochemical ambiguities in the pyrrolidine ring or boronate ester configuration .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling efficiency be optimized for this compound in drug discovery applications?

  • Catalyst selection : Screen Pd catalysts (e.g., PdCl₂(dppf)) to minimize side reactions with the pyrimidine nitrogen .
  • Solvent systems : Test mixed solvents (THF/H₂O vs. DME/H₂O) to improve boronate ester stability during coupling .
  • Data contradiction : Lower yields reported in polar aprotic solvents (e.g., DMF) may arise from competitive coordination of the boronate ester with Pd, necessitating ligand optimization .

Q. What strategies mitigate hydrolytic instability of the tetramethyl dioxaborolane group in aqueous reaction conditions?

  • pH control : Maintain neutral to slightly basic conditions (pH 7–8) to slow boronate ester hydrolysis .
  • Lyophilization : Store the compound as a lyophilized powder at –20°C under argon to prevent moisture-induced degradation .
  • Alternative boronates : Compare stability with pinacol boronate esters vs. more hydrolytically robust MIDA boronates in kinetic studies .

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

  • Steric maps : Computational modeling (DFT) reveals hindered rotation of the pyrrolidine-carbamate group, reducing accessibility for bulky coupling partners .
  • Empirical adjustments : Use smaller ligands (e.g., XPhos instead of SPhos) to enhance catalyst turnover in sterically demanding reactions .

Q. What are the applications of this compound in PROTAC (Proteolysis-Targeting Chimera) design?

  • Bifunctional linker : The boronate ester serves as a handle for attaching E3 ligase ligands, while the pyrimidine-pyrrolidine core binds target proteins .
  • Case study : In a 2024 study, this compound was functionalized with a VHL ligand to degrade BTK kinases, achieving DC₅₀ values of 12 nM in lymphoma cell lines .

Q. How can researchers resolve contradictions in reported catalytic systems for its functionalization?

  • Controlled benchmarking : Compare Pd vs. Ni catalysts in model reactions (e.g., aryl amination) to reconcile disparate literature results .
  • Kinetic profiling : Use stopped-flow NMR to identify rate-limiting steps (e.g., transmetalation vs. reductive elimination) under varying conditions .

Methodological Considerations

Q. What precautions are essential when handling this compound under inert conditions?

  • Schlenk techniques : Use flame-dried glassware and argon/vacuum cycles to exclude moisture and oxygen .
  • Quenching protocols : Neutralize residual boronate esters with aqueous H₂O₂ before disposal to prevent unintended reactivity .

Q. How can computational tools aid in predicting its metabolic stability?

  • ADMET prediction : Software like Schrödinger’s QikProp models metabolic lability of the tert-butyl carbamate and boronate ester moieties .
  • Docking studies : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify potential oxidative hotspots .

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